molecular formula C27H25NO6 B2638694 6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866727-46-0

6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one

Cat. No. B2638694
CAS RN: 866727-46-0
M. Wt: 459.498
InChI Key: IVCDZYJUMPHONB-UHFFFAOYSA-N
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Description

The compound “6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. They are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as solvents and catalysts .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely includes a quinoline core with methoxy (-OCH3) groups at the 6 and 7 positions, a methoxybenzoyl group at the 3 position, and a methoxyphenylmethyl group at the 1 position .


Chemical Reactions Analysis

As a quinoline derivative, this compound might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The methoxy groups might direct electrophiles to certain positions on the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms could all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Metabolism and Toxicity Studies

  • Macromolecular Adduct Formation and Metabolism :

    • The study by Turteltaub et al. (1999) discussed the metabolism of heterocyclic amines, focusing on their adduct formation with protein and DNA in humans and rodents. This study is relevant for understanding the metabolism of complex organic compounds, potentially including quinoline derivatives like the one . Although the specific compound was not studied, the methodologies for studying the interactions and metabolism might be relevant (Turteltaub et al., 1999).
  • Biomonitoring of Metabolites :

    • Stillwell et al. (1999) developed a method for monitoring heterocyclic aromatic amine metabolites in human urine, particularly focusing on the N2-glucuronide conjugate of a specific metabolite. This research is an example of how metabolites of complex organic molecules, such as the one , can be tracked and quantified in biological systems (Stillwell et al., 1999).
  • Environmental Exposure Studies :

    • Babina et al. (2012) explored the environmental exposure of children to organophosphorus and pyrethroid pesticides, examining various metabolites in urine samples. While not directly related to the compound , this study shows the broader context of environmental exposure research, which could be relevant when considering the ecological impact or human exposure to various organic compounds (Babina et al., 2012).

Pharmacokinetic and Pharmacodynamic Research

  • Inhibition of Tumor Necrosis Factor :

    • Qian et al. (2007) investigated DPC 333, a compound structurally different but still within the broader category of complex organic molecules, for its ability to inhibit tumor necrosis factor (TNF)-α-converting enzyme (TACE). The pharmacokinetic and pharmacodynamic profiles, as well as the methodology for studying such compounds, could offer insights into similar research for the compound (Qian et al., 2007).
  • Treatment of Congestive Heart Failure :

    • OPC-8212, another complex organic molecule, was studied by Inoue et al. (2005) for its chronic effects on hemodynamics and exercise capacity in patients with congestive heart failure. While the compound differs from the one , the study's approach to evaluating hemodynamic impacts and exercise capacity could be relevant for similar cardiovascular-related research (Inoue et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The study of new quinoline derivatives is an active area of research, particularly in the field of medicinal chemistry, where quinoline derivatives are being investigated for their potential as therapeutic agents . Future research on this compound could involve exploring its synthesis, properties, and potential applications.

properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c1-31-19-10-8-18(9-11-19)26(29)22-16-28(15-17-6-5-7-20(12-17)32-2)23-14-25(34-4)24(33-3)13-21(23)27(22)30/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCDZYJUMPHONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one

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